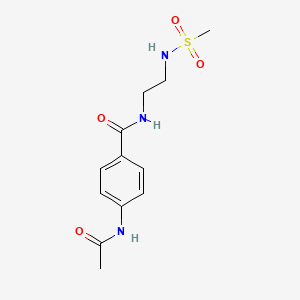

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide (4-ANMSEB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of approximately 100°C. 4-ANMSEB is commonly used in laboratories as a reagent to synthesize other compounds or to catalyze reactions. It is also used in various biochemical and physiological experiments, including those related to the study of enzymes, hormones, and other biological molecules.

Aplicaciones Científicas De Investigación

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide has a variety of applications in scientific research. It is commonly used as a reagent to synthesize other compounds or to catalyze reactions in the laboratory. It is also used in various biochemical and physiological experiments, including those related to the study of enzymes, hormones, and other biological molecules. Additionally, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and furans.

Mecanismo De Acción

Target of Action

The primary target of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is the Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

This compound acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to various cellular responses.

Biochemical Pathways

The inhibition of HDAC by this compound affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. Changes in this pathway can lead to alterations in the transcription of certain genes, which can have downstream effects on cellular functions and processes.

Result of Action

The inhibition of HDAC by this compound can lead to changes in gene expression . These changes can result in various molecular and cellular effects, depending on the specific genes affected. In some cases, this can lead to the induction of cell cycle arrest and apoptosis, particularly in cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that this compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Direcciones Futuras

There are a variety of potential future directions for 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide research. One potential direction is to further explore the biochemical and physiological effects of this compound, such as its effects on enzymes and hormones. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-oxidative agent. Additionally, research could be conducted to explore the potential of this compound as a catalyst for the synthesis of other compounds, such as heterocyclic compounds. Finally, research could be conducted to explore the potential of this compound as a reagent in various laboratory experiments.

Métodos De Síntesis

4-acetamido-N-(2-methanesulfonamidoethyl)benzamide can be synthesized through a two-step process involving the reaction of 2-methanesulfonamidoethylbenzene and acetic anhydride. In the first step, 2-methanesulfonamidoethylbenzene is reacted with acetic anhydride in aqueous solution to form this compound. In the second step, the this compound is heated in an inert atmosphere at a temperature of approximately 100°C to form the desired product.

Propiedades

IUPAC Name |

4-acetamido-N-[2-(methanesulfonamido)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-9(16)15-11-5-3-10(4-6-11)12(17)13-7-8-14-20(2,18)19/h3-6,14H,7-8H2,1-2H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHBDKIOTAAEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B6574515.png)

![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)

![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)

![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)

![3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574559.png)

![3-methoxy-1-methyl-N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6574564.png)

![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)

![N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6574574.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine](/img/structure/B6574576.png)

![1-(4-methoxy-3-methylbenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6574582.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)

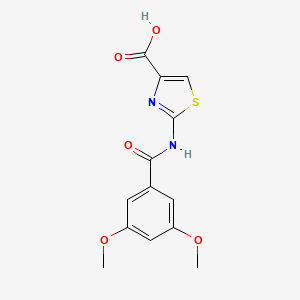

![4-acetamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B6574591.png)